2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[4-(ethoxymethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-17-9-10-3-7-16(8-4-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSWZDFSLDICCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been associated with a broad range of biological activities.
Mode of Action
It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may interact with cytochrome P450 enzymes, affecting their metabolic functions .
Cellular Effects
The effects of 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular behavior. Additionally, it may impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage range produces optimal results without causing harm .
Metabolic Pathways
2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound may also influence the activity of other metabolic enzymes, leading to changes in overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues or cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall function .
Biological Activity
2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine is a novel compound belonging to the pyrazine class, characterized by a pyrazine ring substituted with a chloro group and a piperidine ring that is further substituted with an ethoxymethyl group. This structural configuration enhances its solubility and reactivity, making it a subject of interest in pharmaceutical and agrochemical applications. The biological activity of this compound primarily revolves around its interactions with various enzymes, influencing cellular processes such as signaling pathways and gene expression.
The mechanism of action of 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine involves its binding to specific enzymes and proteins, leading to either inhibition or activation of their activities. Notably, it has been shown to interact with Pseudomonas fluorescens lipase , which may play a role in lipid metabolism and related pathways. Such interactions suggest potential therapeutic applications in areas such as cancer therapy, where modulation of cell proliferation and apoptosis is crucial.
Biological Activity Overview
The biological activities of 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Significant interaction with lipases, influencing lipid metabolism. |
| Cell Proliferation | Potential modulation of cellular proliferation rates. |
| Apoptosis | May influence apoptosis through biochemical pathways. |
| Therapeutic Potential | Applications in cancer therapy and other diseases where dysregulation occurs. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
-
Enzyme Inhibition Studies :
- Research indicates that 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. For instance, its interaction with lipases suggests a role in modulating lipid metabolism.
-
Cytotoxicity Assays :
- In vitro cytotoxicity assays have shown that this compound can influence cell viability, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific mechanisms through which it induces cytotoxic effects.
-
Structure-Activity Relationship (SAR) :
- Comparative studies with structurally similar compounds reveal that variations in substituents on the pyrazine or piperidine rings significantly affect biological activity. For example, compounds like 2-Fluoro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine demonstrate altered metabolic stability and biological efficacy due to fluorination.
Scientific Research Applications
Structural Overview
The compound belongs to the pyrazine class, characterized by a pyrazine ring substituted with a chloro group and a piperidine moiety that is further substituted with an ethoxymethyl group. This structural configuration enhances its solubility and reactivity, making it suitable for various applications in pharmacology and agrochemistry.
Biological Activities
1. Enzyme Interactions:
Research indicates that 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine interacts with several enzymes, particularly lipases from Pseudomonas fluorescens. These interactions can influence cellular processes such as signaling pathways and gene expression, which are critical for understanding the compound's mechanism of action.
2. Cancer Therapy:
The compound has shown promise in modulating cell proliferation and apoptosis, suggesting potential applications in cancer therapy. Its ability to influence these processes may provide therapeutic benefits in treating cancers where these mechanisms are dysregulated.
3. Lipid Metabolism:
Given its interaction with lipases, there is potential for this compound to impact lipid metabolism. This could have implications for developing treatments for metabolic disorders or conditions related to lipid dysregulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural motifs with 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine, differing primarily in substituents on the piperidine/pyrazine rings:
Comparative Analysis
Substituent Effects on Physicochemical Properties
- Spectral Differences: IR spectroscopy of 2-chloro-3-(2-quinolylthio)pyrazine (a related compound) shows characteristic C=N vibrations at 1660 cm⁻¹ and quinoline ring vibrations at 1223–654 cm⁻¹ . Similar spectral features are expected in the target compound but with shifts due to the ethoxymethyl group.
Pharmacological Potential
- Antioxidant and MAO-B Inhibition : Pyrazine-thiazolylhydrazine derivatives (e.g., compounds 20 and 21 in ) demonstrate selective MAO-B inhibition, relevant for neurodegenerative diseases .
- Anticancer Activity : Compounds like 6b in , featuring piperidine-oxadiazolo-pyrazine hybrids, target cellular proliferation pathways .
Challenges in Characterization
- Stereochemical Complexity : Piperidine substituents introduce conformational flexibility, complicating NMR and X-ray crystallographic analysis .
- Spectroscopic Overlap: As noted in , pyrazine derivatives can be isomeric with triazepines, requiring advanced techniques like high-resolution mass spectrometry (HRMS) for distinction .
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine typically follows a two-step approach:
- Step 1: Preparation of 2,3-dichloropyrazine or 2-chloropyrazine derivatives
- Step 2: Nucleophilic substitution of the chlorine at position 3 by a 4-(ethoxymethyl)piperidine nucleophile
This approach leverages the reactivity of the chlorine substituent on the pyrazine ring, which can be displaced by nucleophilic amines under suitable conditions.
Synthesis of 2-Chloropyrazine Intermediates
- Pyrazine derivatives such as 2,3-dichloropyrazine or 2-chloropyrazine are commercially available or can be synthesized by chlorination of pyrazine using reagents like phosphorus pentachloride or thionyl chloride.
- The chlorine at the 3-position is more reactive towards nucleophilic substitution due to the electron-deficient nature of the pyrazine ring.
Preparation of 4-(Ethoxymethyl)piperidine Nucleophile
- The 4-(ethoxymethyl)piperidine moiety can be prepared by alkylation of piperidine at the nitrogen with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide).
- Alternatively, piperidine can be reacted with ethylene oxide followed by O-alkylation to introduce the ethoxymethyl group at the 4-position.
Nucleophilic Substitution Reaction
- The key step involves the reaction of 2-chloropyrazine with 4-(ethoxymethyl)piperidine under nucleophilic aromatic substitution conditions.
- Typical conditions include heating the mixture in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or triethylamine to facilitate substitution.
- The reaction proceeds via displacement of the chlorine at the 3-position by the nitrogen atom of the piperidine ring, yielding 2-chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazine + Chlorinating agent (e.g., SOCl2) | Reflux, inert atmosphere | 2,3-Dichloropyrazine or 2-chloropyrazine | 70-85 |
| 2 | 2-Chloropyrazine + 4-(ethoxymethyl)piperidine + Base | DMF, 80-120 °C, 6-12 h | 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine | 60-78 |
Detailed Research Findings
- According to a patent (EP2805940B1), pyrazine derivatives substituted with piperidinyl groups are synthesized by nucleophilic substitution on halogenated pyrazines, confirming the general synthetic route described above.
- In related pyrazine chemistry, nucleophilic aromatic substitution on chloropyrazines with secondary amines like piperidine derivatives is well-documented, often yielding moderate to good yields (34–78%) depending on the substituents and reaction conditions.
- The presence of an ethoxymethyl substituent on the piperidine nitrogen can be introduced prior to the substitution step, ensuring the nucleophile is suitably functionalized for the reaction.
- Reaction optimization often involves controlling temperature, solvent polarity, and base strength to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.
Analytical and Purification Notes
- The product is typically purified by column chromatography or recrystallization.
- Characterization is performed using NMR spectroscopy, IR, and mass spectrometry to confirm substitution patterns.
- For example, proton NMR signals corresponding to the ethoxymethyl group (triplet and quartet for ethyl protons), piperidine ring protons, and pyrazine aromatic protons are diagnostic.
- IR spectra show characteristic C–Cl stretching vibrations and piperidine ring absorptions.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting pyrazine | 2,3-Dichloropyrazine or 2-chloropyrazine | Commercial or synthesized |
| Piperidine derivative | 4-(Ethoxymethyl)piperidine | Prepared by alkylation |
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Base | Potassium carbonate, triethylamine | Facilitates nucleophilic substitution |
| Temperature | 80–120 °C | Elevated temperature to drive reaction |
| Reaction time | 6–12 hours | Depends on scale and reactivity |
| Yield | 60–78% | Moderate to good yields achievable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging intermediates like 1-(4-(ethoxymethyl)piperidin-1-yl)pyrazine. Key parameters include:
- Solvent choice : DMF or DMSO enhances solubility of intermediates .
- Temperature : 80–100°C optimizes coupling efficiency while minimizing decomposition .
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ improves reaction kinetics .
- Workup : Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) ensures >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks: δ ~2.5–3.5 ppm (piperidine CH₂), δ ~4.2 ppm (ethoxymethyl OCH₂), and δ ~8.1 ppm (pyrazine C-Cl) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with retention time calibration against a reference standard .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z ~310 .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the ethoxymethyl group .
Advanced Research Questions
Q. How does the ethoxymethyl substituent on the piperidine ring influence bioactivity compared to other alkyl/aryl groups?
- Methodological Answer :
- SAR Studies : Replace the ethoxymethyl group with methyl, benzyl, or trifluoromethyl variants via nucleophilic substitution.
- Assays : Test kinase inhibition (e.g., PI3K/AKT) or cytotoxicity (MTT assay in cancer cell lines). Ethoxymethyl enhances lipophilicity (logP ~2.1), improving membrane permeability vs. polar groups (e.g., hydroxymethyl, logP ~0.5) .
- Data Interpretation : Compare IC₅₀ values; lower IC₅₀ with ethoxymethyl suggests improved target engagement .
Q. What strategies resolve contradictions in reported biological activity data for piperidine-pyrazine derivatives?
- Methodological Answer :
- Batch Analysis : Verify purity (HPLC) and stereochemistry (chiral HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., 1-(4-chlorophenyl)piperazine as a reference) .
- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers .
Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with crystal structures (e.g., PDE4B, PDB: 4MYG).
- Parameters : Set grid boxes around the active site; prioritize hydrogen bonds with Glu304 and hydrophobic interactions with Leu325 .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; correlations >0.7 indicate reliable models .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats.
- PK Metrics : Measure Cₘₐₓ (expected ~1.2 µg/mL), t₁/₂ (~4.5 hr), and bioavailability (F >50% due to ethoxymethyl) .
- Tissue Distribution : LC-MS/MS analysis of brain/plasma ratios quantifies blood-brain barrier penetration .
Methodological Notes
- Synthesis Optimization : Prioritize Pd-catalyzed methods for scalability (>80% yield) .
- Analytical Cross-Validation : Combine NMR, HPLC, and HRMS to address structural ambiguity .
- Biological Replicability : Use triplicate experiments and report SEM to ensure statistical rigor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
